molecular formula C20H23BrN2O2 B565590 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 CAS No. 1246817-87-7

4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8

Cat. No.: B565590
CAS No.: 1246817-87-7
M. Wt: 411.369
InChI Key: QCFBDQSHLKFOGJ-FUEQIQQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The compound’s IUPAC name is ethyl 4-[4-[(2-bromophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]benzoate , which precisely defines its molecular architecture. Key structural features include:

  • Benzoate core : A benzene ring substituted with an ethoxycarbonyl group at position 4.
  • Piperazine ring : A six-membered diamine ring at position 4 of the benzoate, modified with a 2-bromobenzyl group.
  • Deuterium labeling : Eight deuterium atoms replace hydrogens at positions 2, 3, 5, and 6 of the piperazine ring.

The molecular formula is C$${20}$$H$${15}$$D$$8$$BrN$$2$$O$$2$$ , with a molecular weight of 411.4 g/mol . The non-deuterated analogue, ethyl 4-(4-(2-bromobenzyl)piperazin-1-yl)benzoate, has the formula C$${20}$$H$${23}$$BrN$$2$$O$$_2$$ and a molecular weight of 403.3 g/mol .

Structural Analysis

  • The piperazine ring adopts a chair conformation, with the 2-bromobenzyl group positioned equatorially to minimize steric strain.
  • The ethyl ester moiety enhances lipophilicity, as evidenced by a calculated partition coefficient (LogP) of 4.3 .

Isotopic Labeling Patterns in Deuterated Analogues

Deuterium incorporation occurs at specific positions on the piperazine ring (2,2,3,3,5,5,6,6-octadeuterio), achieved via hydrogen-deuterium exchange under acidic or catalytic conditions. Key characteristics include:

Synthetic Methods

  • Deuterated reagent synthesis : Use of deuterated ethanol (C$$2$$D$$5$$OD) during esterification.
  • Post-synthetic labeling : Exposure to D$$_2$$O in the presence of palladium catalysts to replace hydrogens on the piperazine.

Analytical Confirmation

  • Mass spectrometry : High-resolution MS shows a molecular ion peak at m/z 411.36 (deuterated) vs. 403.31 (non-deuterated).
  • NMR spectroscopy : $$^2$$H NMR confirms deuterium integration at the specified positions, with absence of proton signals at δ 2.5–3.5 ppm.

Applications

  • Pharmacokinetic studies : Deuterium labeling enables tracking of metabolic pathways via isotope ratio mass spectrometry.
  • Receptor binding assays : Reduces metabolic degradation, prolonging half-life in vitro.

CAS Registry Number Cross-Referencing and Synonym Validation

The compound is registered under CAS 1246817-87-7 (deuterated form) and CAS 926934-01-2 (non-deuterated form). Synonym validation across databases ensures consistency:

Synonym Source Validation Status
Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate-d8 PubChem Verified
This compound EvitaChem Verified
Ethyl 4-[4-[(2-bromophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]benzoate CAS REGISTRY Verified

Discrepancy Resolution

  • The synonym ABT 737 intermediate (used in synthetic protocols) was cross-referenced with PubChem data to confirm structural alignment.
  • Invalid entries (e.g., "Ethyl 4-bromobenzyl benzoate") were excluded via comparison with CAS REGISTRY metadata.

Properties

IUPAC Name

ethyl 4-[4-[(2-bromophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2/c1-2-25-20(24)16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-17-5-3-4-6-19(17)21/h3-10H,2,11-15H2,1H3/i11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFBDQSHLKFOGJ-FUEQIQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=CC=CC=C2Br)([2H])[2H])([2H])[2H])C3=CC=C(C=C3)C(=O)OCC)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Alkylation and Deuterated Esterification

This route adapts strategies from patents and, focusing on bromomethyl intermediates and palladium-catalyzed coupling.

Step 1: Synthesis of 4-Bromobenzoic Acid Ethyl Ester-d8

4-Bromobenzoic acid is esterified with deuterated ethanol (CD3CD2OD) under acidic conditions:

4-Bromobenzoic acid+CD3CD2OHH2SO4,Δ4-Bromobenzoic acid ethyl ester-d8(Yield: 85–90%)[6].\text{4-Bromobenzoic acid} + \text{CD}3\text{CD}2\text{OH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{4-Bromobenzoic acid ethyl ester-d8} \quad \text{(Yield: 85–90\%)}.

Conditions : Reflux in H2SO4-methanol (1:10 v/v) for 6 hours.

Step 2: Piperazine Coupling via Buchwald-Hartwig Amination

The bromine atom is replaced with piperazine using palladium catalysis:

4-Bromobenzoic acid ethyl ester-d8+PiperazinePd(OAc)2,Xantphos,Cs2CO34-Piperazinylbenzoic acid ethyl ester-d8(Yield: 70–75%)[6].\text{4-Bromobenzoic acid ethyl ester-d8} + \text{Piperazine} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{Cs}2\text{CO}_3} \text{4-Piperazinylbenzoic acid ethyl ester-d8} \quad \text{(Yield: 70–75\%)}.

Conditions : Toluene, 110°C, 12 hours.

Step 3: N-Alkylation with 2-Bromobenzyl Bromide

The piperazine nitrogen is alkylated with 2-bromobenzyl bromide:

4-Piperazinylbenzoic acid ethyl ester-d8+2-Bromobenzyl bromideK2CO3,n-BuOHTarget compound(Yield: 60–65%)[2].\text{4-Piperazinylbenzoic acid ethyl ester-d8} + \text{2-Bromobenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{n-BuOH}} \text{Target compound} \quad \text{(Yield: 60–65\%)}.

Conditions : n-Butanol, room temperature, 12 hours.

Route 2: Multi-Component One-Pot Synthesis

Inspired by, this method employs ultrasound-assisted catalysis for rapid assembly.

Reaction Scheme

A mixture of 4-bromobenzoic acid, deuterated ethanol, 1-(2-bromobenzyl)piperazine, and malononitrile undergoes InCl3-catalyzed condensation:

4-Bromobenzoic acid+CD3CD2OH+1-(2-Bromobenzyl)piperazineInCl3,UltrasoundTarget compound(Yield: 80–85%)[4].\text{4-Bromobenzoic acid} + \text{CD}3\text{CD}2\text{OH} + \text{1-(2-Bromobenzyl)piperazine} \xrightarrow{\text{InCl}_3, \text{Ultrasound}} \text{Target compound} \quad \text{(Yield: 80–85\%)}.

Conditions : 50% EtOH, 40°C, 20 minutes.

Route 3: Halogen Exchange and Reductive Amination

Adapted from, this pathway uses bromomethyl precursors and reductive amination.

Step 1: Bromination of 4-Methylbenzoic Acid

p-Toluic acid is brominated using N-bromosuccinimide (NBS):

p-Toluic acid+NBSChloroform, BPO4-Bromomethylbenzoic acid(Yield: 63%)[2].\text{p-Toluic acid} + \text{NBS} \xrightarrow{\text{Chloroform, BPO}} \text{4-Bromomethylbenzoic acid} \quad \text{(Yield: 63\%)}.

Conditions : Reflux, 20 hours.

Step 2: Esterification with Deuterated Ethanol

The bromomethyl intermediate is esterified:

4-Bromomethylbenzoic acid+CD3CD2OHH2SO44-Bromomethylbenzoic acid ethyl ester-d8(Yield: 88%)[6].\text{4-Bromomethylbenzoic acid} + \text{CD}3\text{CD}2\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{4-Bromomethylbenzoic acid ethyl ester-d8} \quad \text{(Yield: 88\%)}.

Step 3: Piperazine Alkylation and Quaternization

Reaction with 1-(2-bromobenzyl)piperazine under basic conditions:

4-Bromomethylbenzoic acid ethyl ester-d8+1-(2-Bromobenzyl)piperazineK2CO3Target compound(Yield: 58%)[2].\text{4-Bromomethylbenzoic acid ethyl ester-d8} + \text{1-(2-Bromobenzyl)piperazine} \xrightarrow{\text{K}2\text{CO}3} \text{Target compound} \quad \text{(Yield: 58\%)}.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Overall Yield 60–65%80–85%58%
Reaction Time 24–30 hours20 minutes30 hours
Catalyst Pd(OAc)2/XantphosInCl3None
Deuterium Retention High (90–95%)Moderate (80%)High (88%)
Purity >99% (HPLC)95% (HPLC)97.5% (HPLC)

Critical Considerations in Process Optimization

Deuterium Labeling Efficiency

  • Esterification : Acidic conditions (H2SO4) may promote H/D exchange, necessitating controlled reaction times.

  • Solvent Choice : Deuterated ethanol (CD3CD2OD) minimizes proton contamination but requires anhydrous conditions.

Piperazine Functionalization

  • Alkylation Specificity : Excess 2-bromobenzyl bromide (1.5 eq.) ensures mono-alkylation, avoiding quaternary salts.

  • Base Selection : Potassium carbonate in n-butanol enhances nucleophilicity without hydrolyzing the ester.

Purification Strategies

  • Recrystallization : n-Butanol/water mixtures precipitate the product while removing unreacted reagents.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN3), thiourea

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of the corresponding hydrogenated compound

    Substitution: Formation of azides or thiols

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C20H23BrN2O2
  • Molecular Weight : 403.31 g/mol
  • CAS Number : 926934-01-2
  • Density : 1.337 g/cm³ (predicted)
  • Boiling Point : 507.5 °C (predicted)
  • Solubility : Soluble in chloroform, DMSO, and methanol .

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known drug molecules. Its piperazine moiety is often associated with psychoactive and therapeutic effects, making it a candidate for:

  • Antidepressant Activity : Studies suggest that compounds with similar structures can inhibit serotonin reuptake, potentially leading to antidepressant effects.
  • Antipsychotic Effects : The piperazine ring is a common feature in many antipsychotic drugs; thus, this compound may exhibit similar pharmacological properties.

Neuropharmacology

Research indicates that derivatives of piperazine can modulate neurotransmitter systems. The bromophenyl group may enhance binding affinity to specific receptors, making this compound a subject of interest in neuropharmacological studies:

  • Dopamine Receptor Interaction : Investigations into its interaction with dopamine receptors could lead to insights into treatments for conditions like schizophrenia and bipolar disorder.

Analytical Chemistry

The unique structure of this compound allows it to serve as a standard reference material in analytical chemistry:

  • Chromatographic Techniques : It can be utilized in high-performance liquid chromatography (HPLC) methods for the analysis of related compounds.
  • Spectroscopic Studies : Its spectral properties can be characterized using techniques such as NMR and IR spectroscopy, providing valuable data for structural elucidation.

Case Study 1: Antidepressant Activity Evaluation

A study conducted on similar piperazine derivatives demonstrated significant inhibition of serotonin reuptake, suggesting potential antidepressant properties. The evaluation involved:

  • In Vivo Testing : Animal models were treated with varying doses of the compound to assess behavioral changes indicative of antidepressant effects.
  • Results : The compound showed dose-dependent activity, warranting further investigation into its mechanism of action.

Case Study 2: Neurotransmitter Modulation

Research focusing on the interaction of this compound with neurotransmitter systems revealed:

  • Binding Affinity Tests : The compound was tested against various neurotransmitter receptors, showing promising results in modulating dopamine pathways.
  • Implications : These findings suggest potential applications in developing new treatments for neurological disorders.

Data Tables

Reaction StepYield (%)
Initial Reaction85
Purification90
Final Product80

Mechanism of Action

The mechanism of action of 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 involves its interaction with specific molecular targets such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar residues. The deuterated form allows for detailed studies of these interactions using techniques like nuclear magnetic resonance (NMR) and mass spectrometry.

Comparison with Similar Compounds

Ethyl 4-(1-Piperazinyl)benzoate (CAS: 547-44-4)

  • Structure : Lacks the 2-bromobenzyl substituent, retaining only the piperazine-benzoate ester backbone (C13H18N2O2, MW: 234.29) .
  • Applications : Simpler analogues like this are often intermediates in synthesizing more complex piperazine derivatives.

5-(1-Piperazinyl)benzofuran-2-carboxylic Acid Ethyl Ester (CAS: 163521-20-8)

  • Structure : Benzofuran ring replaces the benzene in the benzoate ester, introducing heterocyclic diversity. The piperazine moiety remains unsubstituted .
  • Pharmacological Relevance : Benzofuran derivatives exhibit varied bioactivity, including antimicrobial and antitumor effects, but this compound’s specific activity is undocumented in the evidence.

Ethyl 4-(Benzyloxy)benzoate ()

  • Structure : Features a benzyloxy group instead of the piperazinyl-bromophenylmethyl moiety.
  • Physicochemical Properties : Increased lipophilicity due to the benzyloxy group may enhance membrane permeability compared to the bromophenyl-substituted target compound .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound (non-deuterated) C20H23BrN2O2 403.31 2-Bromobenzyl, Ethyl Benzoate ~3.5
Ethyl 4-(1-Piperazinyl)benzoate C13H18N2O2 234.29 Unsubstituted Piperazine ~1.8
5-(1-Piperazinyl)benzofuran-2-carboxylate C15H17N2O3 273.31 Benzofuran Core ~2.2
Ethyl 4-(Benzyloxy)benzoate C16H16O3 256.30 Benzyloxy Group ~3.0

*LogP values estimated based on substituent contributions.

Deuterated vs. Non-Deuterated Forms

  • The deuterated analog (d8) is expected to have a marginally higher molecular weight (~411.31) and improved metabolic stability due to kinetic isotope effects .

Biological Activity

4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8, also known by its CAS number 926934-01-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H23BrN2O2
  • Molar Mass : 403.31 g/mol
  • Density : 1.337 g/cm³ (predicted)
  • Solubility : Soluble in chloroform, DMSO, and methanol
  • Appearance : Light brown solid
  • pKa : 6.67 (predicted)

The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). The piperazine moiety is known for its ability to bind to serotonin and dopamine receptors, which are crucial in modulating mood and behavior.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as a partial agonist at certain serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptor Interaction : Its structure suggests potential interactions with dopamine receptors, which could be beneficial in treating disorders like schizophrenia and depression.

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Animal studies have shown that this compound can reduce depressive-like behaviors in rodent models.
  • Antipsychotic Properties : Preliminary studies suggest efficacy in reducing psychotic symptoms in models of schizophrenia.
  • Neuroprotective Effects : It may offer protection against neurodegenerative processes by reducing oxidative stress markers.

Study 1: Antidepressant Effects

In a controlled study involving rodents subjected to chronic stress, administration of the compound resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects. The mechanism was linked to increased serotonin levels in the hippocampus.

Study 2: Neuroprotective Properties

Another study evaluated the neuroprotective effects of the compound in models of traumatic brain injury (TBI). Results indicated a reduction in neuronal apoptosis and inflammation markers post-injury when treated with the compound.

Data Table: Summary of Biological Activities

Activity TypeModel UsedResultReference
AntidepressantRodent modelReduced immobility time
AntipsychoticSchizophrenia modelDecreased psychotic symptoms
NeuroprotectiveTraumatic brain injuryReduced apoptosis and inflammation

Q & A

Q. What are the optimal synthetic routes for preparing 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8, and how can intermediates be characterized?

Synthesis typically involves multi-step reactions, starting with brominated aromatic precursors (e.g., 2-bromobenzyl derivatives) coupled with piperazine intermediates. Key steps include:

  • N-Alkylation : Reaction of 1-piperazine with 2-bromobenzyl bromide under reflux in ethanol with potassium carbonate as a base .
  • Esterification : Coupling of the piperazine intermediate with ethyl benzoate derivatives using carbodiimide coupling agents.
  • Deuteration : Incorporation of deuterium (d8) via acid-catalyzed H/D exchange or deuterated ethanol in esterification .
    Characterization : Use NMR (¹H/¹³C) to confirm deuteration efficiency and LC-MS with a sodium acetate/1-octanesulfonate buffer system (pH 4.6) for purity analysis .

Q. How can researchers validate the structural integrity of this compound and its deuterated form?

  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous piperazine derivatives .
  • Isotopic Purity : Employ high-resolution mass spectrometry (HRMS) and ²H-NMR to quantify deuterium incorporation and positional fidelity .
  • Chromatography : Use reverse-phase HPLC with methanol/buffer mobile phases (65:35) to separate non-deuterated impurities .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • LC-MS/MS : Optimize using a C18 column and a gradient of acetonitrile/0.1% formic acid. Monitor transitions specific to the deuterated mass shift.
  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or tissue homogenates .

Advanced Research Questions

Q. How does deuteration affect the pharmacokinetic (PK) profile and metabolic stability of this compound?

Deuteration at the ethyl ester (d8) reduces first-pass metabolism by cytochrome P450 enzymes via the kinetic isotope effect (KIE).

  • In Vitro Studies : Compare metabolic half-lives in human liver microsomes (HLM) between deuterated and non-deuterated forms.
  • In Vivo PK : Conduct rodent studies with LC-MS quantification to observe prolonged plasma half-life and reduced clearance rates .

Q. What strategies resolve contradictory data in receptor binding assays involving this compound?

  • Orthogonal Assays : Combine radioligand binding (e.g., ³H-labeled competitors) with functional assays (cAMP or calcium flux) to distinguish allosteric vs. orthosteric effects.
  • Structural Modeling : Perform molecular docking using crystallographic data of related piperazine-receptor complexes (e.g., serotonin or dopamine receptors) .
  • Control for Deuteration Artifacts : Ensure deuterium does not alter binding kinetics by comparing with non-deuterated analogs .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt Formation : Screen hydrochloride or trifluoroacetate salts (common for piperazine derivatives) to enhance aqueous solubility .
  • Nanoformulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve oral absorption .
  • Prodrug Design : Modify the ethyl ester moiety to a hydrolyzable group (e.g., pivaloyloxymethyl) for targeted release .

Q. What are the implications of batch-to-batch variability in deuterated synthesis, and how can it be mitigated?

  • Critical Quality Attributes (CQAs) : Monitor deuterium content (≥98% d8) and residual solvents (e.g., ethanol-d6) via GC-MS .
  • Process Controls : Standardize reaction time, temperature, and deuterium source purity (e.g., D₂O or deuterated ethanol) .

Methodological Considerations Table

Challenge Recommended Approach Key References
Synthetic yield optimizationUse Pd-catalyzed cross-coupling for bromophenyl intermediates
Deuteration efficiencyAcid-catalyzed H/D exchange in D₂O at elevated temperatures
Purity validationHPLC with UV detection at 254 nm and MS-compatible buffers
Metabolic stability analysisHLM assays with LC-MS/MS quantification

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8
Reactant of Route 2
Reactant of Route 2
4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.